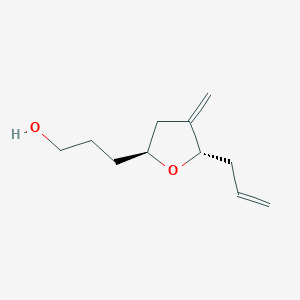
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an allyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, hydrogen gas with palladium catalysts for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction of the allyl group results in saturated alcohols .
Applications De Recherche Scientifique
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-2-OL: Similar structure with a different position of the hydroxyl group.
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)butan-1-OL: Similar structure with an extended carbon chain.
Uniqueness
3-((2S,5S)-5-Allyl-4-methylenetetrahydrofuran-2-YL)propan-1-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-[(2S,5S)-4-methylidene-5-prop-2-enyloxolan-2-yl]propan-1-ol |
InChI |
InChI=1S/C11H18O2/c1-3-5-11-9(2)8-10(13-11)6-4-7-12/h3,10-12H,1-2,4-8H2/t10-,11-/m0/s1 |
Clé InChI |
GTCFNQQERAQEMW-QWRGUYRKSA-N |
SMILES isomérique |
C=CC[C@H]1C(=C)C[C@@H](O1)CCCO |
SMILES canonique |
C=CCC1C(=C)CC(O1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















